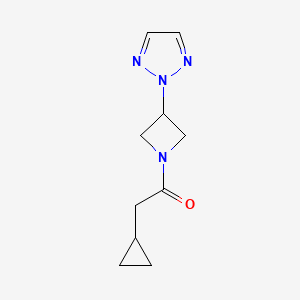
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-cyclopropylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-cyclopropylethan-1-one is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure. This compound is characterized by its unique structural features, which include an azetidine ring and a cyclopropyl group attached to an ethanone moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-cyclopropylethan-1-one typically involves multiple steps. One common approach is the Huisgen cycloaddition reaction . The cyclopropyl group can be introduced through subsequent reactions involving cyclopropane derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Reduction: Reduction reactions can be employed to convert specific functional groups within the molecule.
Substitution: Substitution reactions may involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions might involve hydrogen gas in the presence of a palladium catalyst.
Substitution reactions can be facilitated by reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.
科学研究应用
Chemistry: This compound is used in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Triazole derivatives are known for their antimicrobial properties, making them useful in the development of new antibiotics and antifungal agents.
Medicine: The compound's biological activity has been explored for potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of various pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-cyclopropylethan-1-one exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and biological system involved.
相似化合物的比较
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopropylethan-1-one
1-(3-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-cyclopropylethan-1-one
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-ethylbutan-1-one
Uniqueness: 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-cyclopropylethan-1-one is unique due to its specific structural features, such as the presence of the azetidine ring and the cyclopropyl group. These features contribute to its distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
属性
IUPAC Name |
2-cyclopropyl-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c15-10(5-8-1-2-8)13-6-9(7-13)14-11-3-4-12-14/h3-4,8-9H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAAYJWAWJRUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
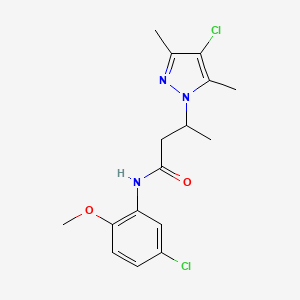
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propylthiadiazole-5-carboxamide](/img/structure/B2928552.png)
![propan-2-yl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2928554.png)
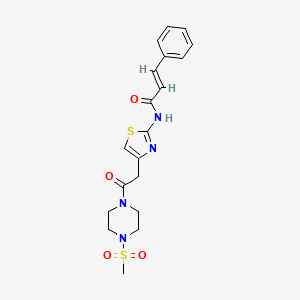
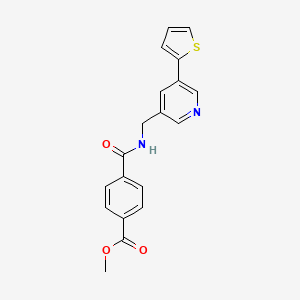
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2928560.png)
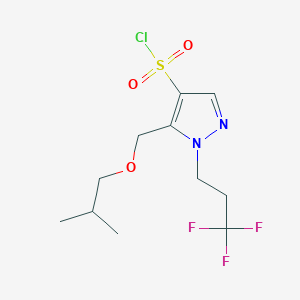
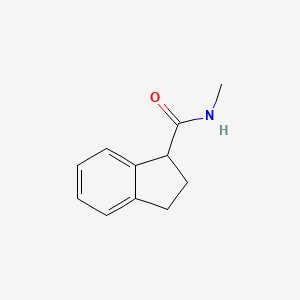
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2928564.png)
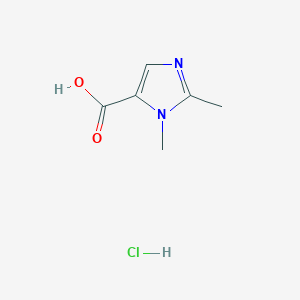
![N-[(2-chlorophenyl)methyl]-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2928566.png)
![N'-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2928567.png)
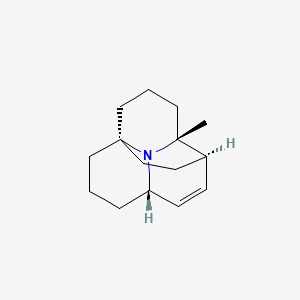
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2928572.png)
